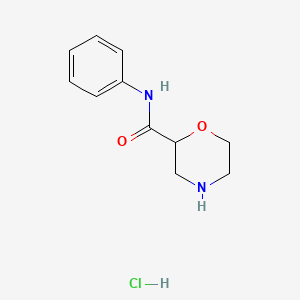

N-phenylmorpholine-2-carboxamide hydrochloride

CAS No.: 1229627-52-4

Cat. No.: VC2855153

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229627-52-4 |

|---|---|

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | N-phenylmorpholine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O2.ClH/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |

| Standard InChI Key | ZWNNIEXKCHKUQX-UHFFFAOYSA-N |

| SMILES | C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl |

| Canonical SMILES | C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Basic Properties

N-phenylmorpholine-2-carboxamide hydrochloride is a complex organic compound with established identity markers in chemical databases. It is primarily utilized in research applications, with specific structural features that contribute to its reactivity and biological interactions.

Chemical Identification

The compound is precisely identified through several standardized parameters that facilitate its recognition in scientific literature and chemical databases.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1229627-52-4 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.7 g/mol |

| Chemical Class | Morpholine derivative |

| Application Category | Research use only |

This compound contains a morpholine ring structure connected to a phenyl group through a carboxamide linkage, with the addition of a hydrochloride salt form that affects its solubility and stability characteristics. The presence of both the morpholine and phenyl groups contributes to its potential for various chemical interactions.

Structural Characteristics

The structure of N-phenylmorpholine-2-carboxamide hydrochloride features a morpholine ring, which is a six-membered heterocyclic structure containing an oxygen atom and a nitrogen atom at positions 1 and 4. The carboxamide group extends from position 2 of the morpholine ring and connects to a phenyl group. The hydrochloride portion exists as a salt form, which influences the compound's physical properties and handling characteristics.

The distinct arrangement of atoms within this molecule creates specific electronic distributions that influence its chemical behavior, particularly in biological systems where precise molecular recognition plays a crucial role in activity.

Synthesis Methodologies

The production of N-phenylmorpholine-2-carboxamide hydrochloride employs specific synthetic routes that have been developed to optimize yield and purity.

Laboratory Synthesis

The primary synthetic pathway involves the controlled reaction of morpholine derivatives with phenyl isocyanate under carefully monitored conditions. This process typically includes coupling reactions, cyclization steps, and reduction reactions to achieve the desired molecular configuration.

The synthesis process must account for potential side reactions and optimize conditions to ensure high purity of the final product, particularly when intended for research applications where contaminants could interfere with experimental results.

Industrial Scale Production

For larger-scale production, scalable synthetic routes have been developed that maintain product quality while improving efficiency. These methods often incorporate modifications to the basic synthesis approach to address challenges related to heat management, reagent handling, and purification at scale .

Table 2: Comparison of Synthesis Approaches

| Aspect | Traditional Methods | Modified Approaches |

|---|---|---|

| Starting Materials | Morpholine derivatives, Phenyl isocyanate | Substituted aniline, 2-chloroethyl ether |

| Catalysts Required | Various metal catalysts | Bases such as triethylamine |

| Reaction Conditions | Controlled temperature, inert atmosphere | Heating (130-180°C), solvent-free conditions |

| Purification | Column chromatography | Simplified extraction processes |

| Yield Efficiency | Moderate | Potentially higher |

| Scale Adaptability | Limited | More suitable for industrial scale |

Alternative synthesis routes have been explored, particularly those employing substituted aniline and 2-chloroethyl ether in ring closure reactions under alkaline conditions. These approaches might be adaptable for synthesizing related compounds in the N-phenylmorpholine family, although specific modifications would be necessary for producing the carboxamide derivative .

Chemical Reactivity Profile

N-phenylmorpholine-2-carboxamide hydrochloride demonstrates diverse chemical reactivity patterns that make it valuable for various synthetic applications.

Characteristic Reactions

The compound can participate in several types of chemical transformations, influenced by its functional groups:

-

Hydrolysis reactions involving the carboxamide group

-

Nucleophilic substitution reactions at various positions

-

Oxidation and reduction processes

-

Coordination with transition metals through nitrogen atoms

These reactions provide pathways for structural modifications that can potentially alter the compound's biological activity or generate derivatives with enhanced properties for specific applications.

Reactivity Determinants

The reactivity of N-phenylmorpholine-2-carboxamide hydrochloride is significantly influenced by:

-

The electron-donating properties of the morpholine nitrogen

-

The conjugation effects of the phenyl ring

-

The hydrogen bonding capabilities of the carboxamide group

-

The ionic character contributed by the hydrochloride portion

Common reagents employed in reactions with this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts, particularly palladium compounds that facilitate substitution reactions.

Biological Activity and Mechanisms

The biological significance of N-phenylmorpholine-2-carboxamide hydrochloride extends across multiple domains of potential application.

Antimicrobial Properties

Research indicates that N-phenylmorpholine-2-carboxamide hydrochloride exhibits notable antimicrobial activity, particularly against certain bacteria and fungi. This property positions it as a compound of interest for developing novel antimicrobial agents in an era of increasing antimicrobial resistance.

The specific spectrum of activity, potency, and selectivity characteristics require further investigation through standardized microbiological assays to establish its full potential as an antimicrobial agent.

Mechanism of Action

The compound's biological activity likely derives from its ability to interact with specific molecular targets within cellular systems. These interactions may involve:

-

Binding to enzymes critical for microbial survival

-

Interaction with membrane components

-

Interference with cellular signaling pathways

-

Disruption of essential metabolic processes

Table 3: Biological Activity Parameters

| Activity Type | Potential Targets | Observed Effects | Research Status |

|---|---|---|---|

| Antimicrobial | Bacterial enzymes, Cell membranes | Growth inhibition | Under investigation |

| Enzymatic | Various cellular enzymes | Enzyme inhibition | Preliminary research |

| Receptor Interactions | Cellular receptors | Signaling modification | Theoretical potential |

| Metabolic Influence | Metabolic pathways | Process disruption | Exploratory phase |

The structural features of N-phenylmorpholine-2-carboxamide hydrochloride, particularly the morpholine ring and the carboxamide linkage, contribute significantly to its biological activity profile through specific molecular recognition patterns.

Analytical Considerations

Proper identification and characterization of N-phenylmorpholine-2-carboxamide hydrochloride require specific analytical approaches.

Identification Methods

The compound can be reliably identified through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry

-

Elemental analysis

These methods provide comprehensive structural confirmation and purity assessment, essential for research applications where compound identity and quality are critical parameters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume